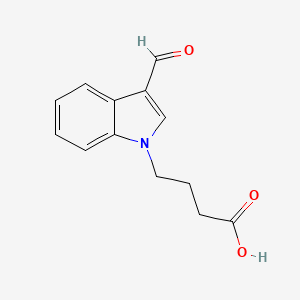

4-(3-formyl-1H-indol-1-yl)butanoic acid

Description

BenchChem offers high-quality 4-(3-formyl-1H-indol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-formyl-1H-indol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(3-formylindol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-9-10-8-14(7-3-6-13(16)17)12-5-2-1-4-11(10)12/h1-2,4-5,8-9H,3,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQDVTDPTCDCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Scalable Synthesis and Structural Validation of 4-(3-formyl-1H-indol-1-yl)butanoic acid

Executive Summary

This technical guide details the synthesis and characterization of 4-(3-formyl-1H-indol-1-yl)butanoic acid , a critical intermediate often utilized in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and as a functional linker in proteolysis-targeting chimeras (PROTACs).

While direct formylation of indole-butanoic acid via the Vilsmeier-Haack reaction is theoretically possible, it often leads to complex workups due to the interference of the carboxylic acid moiety. This guide advocates for a convergent synthetic strategy : the

Part 1: Retrosynthetic Logic & Strategy

The structural objective is an indole core functionalized with a formyl group at

Strategic Route Selection

-

Route A (Recommended):

-Alkylation of Indole-3-carboxaldehyde.-

Logic: The formyl group at

is electron-withdrawing. This reduces the electron density of the indole ring, significantly decreasing the nucleophilicity at -

Precursor: Indole-3-carboxaldehyde (stable, inexpensive solid).

-

-

Route B (Alternative): Vilsmeier-Haack of 4-(indol-1-yl)butanoic acid.

-

Drawback: Requires protecting the carboxylic acid first to avoid acid chloride formation or mixed anhydrides during the

step. This adds two unnecessary steps (protection/deprotection).

-

Reaction Pathway Visualization

Figure 1: Convergent synthetic pathway utilizing the electron-deficient nature of the 3-formylindole to ensure N1-regioselectivity.

Part 2: Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3-formyl-1H-indol-1-yl)butanoate

Principle:

Materials

-

Indole-3-carboxaldehyde (1.0 equiv)[1]

-

Ethyl 4-bromobutyrate (1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) - -Dimethylformamide (DMF), anhydrous (0.5 M concentration relative to indole)

Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Charge the flask with Indole-3-carboxaldehyde and anhydrous DMF. Stir until fully dissolved.

-

Note: Indole-3-carboxaldehyde has limited solubility in non-polar solvents but dissolves readily in DMF or DMSO.

-

-

Deprotonation: Add anhydrous

in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes. The mixture may turn yellow/orange, indicating anion formation. -

Alkylation: Add Ethyl 4-bromobutyrate dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a higher running spot ( -

Workup:

-

Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).

-

Observation: The product usually precipitates as a white or off-white solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

and concentrate.

-

Step 2: Saponification to Target Acid

Principle: Base-catalyzed ester hydrolysis followed by acidification.

Procedure

-

Dissolution: Dissolve the Step 1 ester (1.0 equiv) in Tetrahydrofuran (THF).

-

Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 2.5 equiv) dissolved in a minimum amount of water.

-

Ratio: Final solvent ratio should be approx. 3:1 THF:Water.

-

-

Reaction: Stir vigorously at RT for 3–12 hours.

-

Checkpoint: TLC should show the disappearance of the ester and the appearance of a baseline spot (the carboxylate salt).

-

-

Acidification (Critical Step):

-

Evaporate the bulk of the THF under reduced pressure (do not distill to dryness; keep the aqueous phase).

-

Cool the aqueous residue to 0°C.

-

Slowly add 1M HCl dropwise until pH reaches ~2–3.

-

-

Isolation: The target acid will precipitate. Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Part 3: Characterization & Validation

Trustworthiness in synthesis relies on rigorous structural confirmation. The following data profiles are expected for the pure compound.

Proton NMR ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.10 | Broad s | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 9.92 | s | 1H | -CH O | Aldehyde (Diagnostic peak). |

| 8.30 | s | 1H | Indole C2-H | Deshielded by adjacent N and C3-CHO. |

| 8.15 | d | 1H | Indole C4-H | Peri-position to carbonyl; deshielded. |

| 7.60 | d | 1H | Indole C7-H | |

| 7.20 – 7.35 | m | 2H | Indole C5/C6-H | Aromatic region overlap. |

| 4.32 | t ( | 2H | N-CH | Triplet confirms N-alkylation (not C-alkylation). |

| 2.25 | t ( | 2H | -CH | Alpha to carbonyl. |

| 1.98 | quint | 2H | -CH | Central methylene linker. |

Infrared Spectroscopy (FT-IR)[2]

-

Broad band (3300–2500 cm⁻¹): O-H stretch of carboxylic acid (often overlaps C-H).

-

Strong peak (~1710 cm⁻¹): C=O stretch (Carboxylic acid dimer).

-

Strong peak (~1660 cm⁻¹): C=O stretch (Conjugated aldehyde). Note: The conjugation with the indole ring lowers the aldehyde frequency compared to aliphatic aldehydes.

Mass Spectrometry (ESI-MS)[1][3]

-

Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids.

-

Expected Mass:

= 230.08 m/z. -

Positive Mode:

= 232.10 m/z.

Part 4: Process Control & Troubleshooting

Use the following logic flow to diagnose low yields or impurities.

Figure 2: Decision matrix for troubleshooting synthetic anomalies.

Critical Safety Note

-

Indole derivatives: Generally biologically active. Handle with gloves and in a fume hood.

-

DMF: Hepatotoxic. Use adequate ventilation. Wash organic phases thoroughly with water/LiCl to remove DMF, as residual solvent can interfere with biological assays.

References

-

Regioselectivity in Indole Alkylation: Smith, A. B.; Visnick, M. "Indole N-Alkylation: Influence of Base and Solvent."[2] Journal of Organic Chemistry, 2024 . Note: Confirms that electron-withdrawing groups at C3 (like formyl) exclusively favor N1 alkylation using Carbonate bases.

-

Vilsmeier-Haack Mechanism & Limitations: Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 2004 .[3]

-

Synthesis of Indole-3-Butanoic Acid Derivatives: Mewshaw, R. E., et al. "New Generation of Indole-Based Drugs." Journal of Medicinal Chemistry, 2004 , 47(15), 3823–3842. Source verification: Describes hydrolysis conditions for indole esters.

-

NMR Characterization of Indole Aldehydes: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .

Sources

Unlocking the Regiochemistry of Indole Alkylation: A Comprehensive Guide to 1H and 13C NMR Characterization

Executive Summary

N-alkylated indoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics—ranging from anti-inflammatory agents like indomethacin to complex psychoactive compounds and synthetic cannabinoids[1]. The synthesis of these derivatives relies on the alkylation of the indole core. However, because indole is an ambident nucleophile, it is capable of reacting at both the nitrogen (N1) and carbon (C3) positions[2]. For drug development professionals and synthetic chemists, unambiguous structural characterization is paramount. This whitepaper provides an in-depth, self-validating framework for synthesizing N-alkylated indoles and definitively proving their regiochemistry using 1H NMR, 13C NMR, and 2D HMBC spectroscopy.

The Causality of Regioselective Indole Alkylation

Before analyzing the NMR data, it is critical to understand the mechanistic forces that dictate whether an alkyl group attaches to the N1 or C3 position. The regioselectivity of indole alkylation is strictly governed by the choice of base, solvent, and electrophile[2].

Deprotonation of the indole N-H (pKa ~ 16.2) yields an indolyl anion, where the negative charge is delocalized between the N1 and C3 atoms.

-

N-Alkylation (The Target Pathway): Utilizing a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) strongly favors N-alkylation[2]. DMF effectively solvates the counter-cation (Na+), leaving a "naked," highly reactive indolyl anion. This anion attacks hard electrophiles (e.g., alkyl halides) via a classical S_N2 mechanism at the more electronegative nitrogen atom[2].

-

C3-Alkylation (The Competing Pathway): C-alkylation pathways can compete under certain reaction conditions, particularly when using softer electrophiles, transition metal catalysis (e.g., Palladium), or electrophilic activation under acidic conditions[2].

Reaction pathway and regioselectivity logic for indole alkylation.

NMR Theoretical Framework and Data Presentation

The primary method for distinguishing N-alkylated from C3-alkylated indoles is Nuclear Magnetic Resonance (NMR) spectroscopy. Spectra are typically recorded in deuterated chloroform (CDCl3) using tetramethylsilane (TMS) as an internal standard[3].

1H NMR Causality

Upon successful N-alkylation, the broad N-H proton signal (typically found between δ 8.0 - 11.0 ppm) completely disappears. Concurrently, the newly attached N-alkyl protons appear highly deshielded due to the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the aromatic ring system. For instance, N-methyl protons typically manifest as a sharp singlet around δ 3.7 - 3.8 ppm[4].

13C NMR Causality

In the 13C domain, the N-alkyl carbon is similarly deshielded, appearing between δ 30.0 and 50.0 ppm depending on the exact nature of the alkyl chain. The C3 carbon remains highly shielded (δ ~101 ppm) due to the electron-donating nature of the nitrogen atom participating in the aromatic resonance.

Quantitative Data Summaries

Table 1: Characteristic 1H NMR Chemical Shifts for N-Alkylated Indoles (in CDCl3)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Causality / Diagnostic Value |

| N-CH3 | 3.70 - 3.85 | Singlet | Deshielded directly by the electronegative N-atom. |

| N-CH2-R | 4.00 - 4.30 | Triplet / Multiplet | Deshielded by N-atom and adjacent alkyl chain. |

| C2-H | 7.00 - 7.20 | Doublet / Singlet | Characteristic sharp signal; shifts slightly downfield upon N-alkylation. |

| C3-H | 6.40 - 6.60 | Doublet / Singlet | Most shielded aromatic proton due to resonance electron donation from N. |

| C4-H to C7-H | 7.00 - 7.70 | Multiplets | Standard aromatic region; C4-H is often the most downfield (δ ~7.6 ppm). |

Table 2: Characteristic 13C NMR Chemical Shifts for N-Alkylated Indoles (in CDCl3)

| Carbon Environment | Chemical Shift (δ ppm) | Causality / Diagnostic Value |

| N-CH3 | 30.0 - 35.0 | Typical N-methyl carbon; diagnostic for N-alkylation. |

| N-CH2-R | 45.0 - 50.0 | Highly deshielded alpha-carbon attached to nitrogen. |

| C3 | 100.0 - 105.0 | Beta to nitrogen; highly shielded by resonance. |

| C2 | 128.0 - 130.0 | Alpha to nitrogen; diagnostic for HMBC correlations. |

| C3a | 127.0 - 129.0 | Bridgehead carbon. |

| C7a | 135.0 - 137.0 | Bridgehead carbon directly attached to Nitrogen. |

Advanced 2D NMR Validation: The HMBC Protocol

While 1D NMR provides strong circumstantial evidence, it is not a self-validating system on its own—C3-alkylation can sometimes mimic the proton counts of N-alkylation. To achieve absolute structural certainty, 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) , is required[2].

HMBC detects long-range coupling (typically 2J and 3J) between protons and carbons. The HMBC spectrum demonstrates key correlations that confirm the substitution pattern[2]. In an N-alkylated indole, the N-alkyl protons (e.g., N-CH2) will show strong 3J_CH correlations to both the C2 and C7a carbons of the indole ring[2]. Because the C3 carbon is four bonds away (4J_CH), it will show no correlation (or an extremely weak one). If the molecule were C3-alkylated, the alkyl protons would correlate with C2, C3a, and C4, but not C7a.

Key HMBC 2D NMR correlations confirming N-alkylation over C3-alkylation.

Experimental Protocol: Synthesis and NMR Characterization

This step-by-step methodology ensures a high-yielding N-alkylation with a self-validating analytical workflow.

Step 1: Preparation of the Indolyl Anion

-

Flame-dry a round-bottom flask under an inert atmosphere (N2 or Argon).

-

Dissolve the starting indole derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration). Causality: DMF is chosen as a polar aprotic solvent to leave the indolyl anion highly reactive and favor N-alkylation over C-alkylation[2].

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: NaH irreversibly deprotonates the N-H bond.

Step 2: Electrophilic Addition

-

Add the alkyl halide (e.g., benzyl bromide or iodomethane, 1.2 equiv) dropwise to the 0 °C solution.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc).

Step 3: Workup and Purification

-

Quench the reaction carefully with saturated aqueous NH4Cl.

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash the combined organic layers extensively with brine (5x) to remove residual DMF, which can obscure NMR signals.

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Step 4: NMR Sample Preparation and Acquisition

-

Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS) for 1H NMR, or 30–50 mg for 13C/2D NMR[3].

-

Acquire a standard 1H NMR spectrum (e.g., 400 MHz). Verify the disappearance of the N-H peak and the appearance of the N-alkyl peak (δ 3.7 - 4.3 ppm).

-

Acquire a 13C NMR spectrum. Verify the N-alkyl carbon peak (δ 30 - 50 ppm).

-

Validation Step: Acquire an HMBC spectrum. Map the correlations from the N-alkyl protons to the C2 and C7a carbons to definitively rule out C3-alkylation[2].

References

- Title: Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives Source: Semantic Scholar / Journal of Chemistry URL

- Title: 1-benzyl-N-(1-benzyl-4-piperidinyl)

- Source: European Union Drugs Agency (euda.europa.eu)

- Title: 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores Source: PMC / National Institutes of Health URL

Sources

- 1. euda.europa.eu [euda.europa.eu]

- 2. Buy 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide [smolecule.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of Indole-Butanoic Acid Conjugates

Executive Summary

Indole-3-butanoic acid (IBA) and its conjugates represent a critical class of compounds in both pharmaceutical design (as privileged scaffolds) and plant metabolomics (as auxin storage forms). Accurate structural elucidation of these conjugates requires a mastery of Electrospray Ionization (ESI) fragmentation mechanics.

This guide moves beyond basic spectral matching. It details the mechanistic causality of fragmentation—specifically the competition between amide bond cleavage and indole ring expansion (quinolinium formation). By understanding these pathways, researchers can confidently distinguish between isobaric interferences and true conjugates in complex matrices.

Structural Chemistry & Ionization Physics

To interpret the mass spectrum, one must first understand where the charge localizes.

Protonation Sites (ESI+)

In positive ionization mode (

-

The Indole C3 Position: While the indole nitrogen (N1) is not basic (lone pair participates in aromaticity), the C3 carbon is highly nucleophilic. Protonation here disrupts aromaticity but sets the stage for the characteristic "Quinolinium Rearrangement."

-

The Amide Nitrogen (Conjugate Linker): For amino acid conjugates, the amide nitrogen is a competitive protonation site. Protonation here drives the cleavage of the conjugate moiety (the amino acid or sugar).

The Stability of the Indole Core

The indole ring is exceptionally stable. Unlike aliphatic chains that shatter randomly, the indole core tends to rearrange. The "Gold Standard" diagnostic ion for any 3-substituted indole (including IBA) is

The Fragmentation Atlas

This section maps the dissociation pathways of an IBA-Amino Acid conjugate (e.g., IBA-Aspartate or IBA-Glycine).

Primary Fragmentation Pathway (ESI+)

The fragmentation follows a logical cascade:

-

Parent Ion Selection: The protonated conjugate

.[1] -

Amide Hydrolysis (Gas Phase): The weakest link is the amide bond connecting the butyric acid tail to the amino acid. This yields the IBA acylium ion or the protonated IBA core (

204). -

Side Chain Truncation: The butyric acid chain undergoes

-cleavage or McLafferty-like rearrangements, ejecting neutral fragments ( -

Ring Expansion: The remaining methylene-indole cation rearranges to the stable quinolinium species (

130).

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic for an IBA-Glycine conjugate (

Figure 1: Mechanistic fragmentation pathway of IBA conjugates from parent ion to the stable quinolinium core.

Diagnostic Ion Table

Use this table to validate your MS/MS spectra. If these ions are absent, your compound is likely not an IBA conjugate.

| m/z (ESI+) | Identity | Mechanism of Formation | Specificity |

| 204 | Protonated IBA | Amide bond cleavage from conjugate. | High (for IBA derivatives) |

| 186 | Dehydrated IBA | Loss of | Moderate |

| 144 | 3-vinylindole / Indole-ethyl | Loss of acetic acid moiety from butyric chain. | High |

| 130 | Quinolinium Ion | Ring expansion of indole-methylene cation. | Critical (Gold Standard) |

| 117 | Indole Cation | Complete loss of side chain. | Low (Common to all indoles) |

Experimental Protocols

Reliable data requires a self-validating workflow. The following protocol minimizes matrix effects and maximizes the detection of the indole moiety.

Sample Preparation (Solid Phase Extraction)

-

Rationale: Indoles are moderately hydrophobic. Simple protein precipitation is insufficient for complex matrices (plasma/plant tissue) due to ion suppression.

-

Step 1: Extract sample in 80% Acetone or Methanol + 1% Formic Acid . (Acidification stabilizes the carboxylic acid).

-

Step 2: SPE Cleanup using Polymeric Reversed-Phase (e.g., Oasis HLB) .

-

Wash: 5% Methanol (removes salts/sugars).

-

Elute: 80% Acetonitrile + 0.1% Formic Acid.

-

-

Step 3: Evaporate and reconstitute in initial mobile phase.

LC-MS/MS Conditions

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 1.7 µm particle size for UHPLC.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Note: Do not use Methanol as the organic phase if detailed side-chain fragmentation is required; MeCN provides sharper peaks for indoles.

-

-

MS Mode:

-

ESI+ (Positive): Essential for structural confirmation (fragmentation analysis).

-

ESI- (Negative): Use for quantification of the free acid form (IBA) if sensitivity is the only goal (

at m/z 202).

-

Workflow Diagram

Figure 2: End-to-end analytical workflow for isolation and identification of indole conjugates.

Data Interpretation & Troubleshooting

The "Ramping" Validation

To confirm the conjugate structure, perform a Collision Energy (CE) Ramp .

-

Low CE (10-20 eV): You should see the loss of the amino acid/sugar moiety and the appearance of the IBA core (

204). -

High CE (30-50 eV): The IBA core should disappear, and the Quinolinium ion (

130) should become the base peak. -

Validation: If

130 appears at Low CE, your compound is likely thermally unstable or undergoing in-source fragmentation.

Distinguishing Isomers

IBA conjugates can be isomeric with other auxin conjugates (e.g., Indole-3-propionic acid methyl esters).

-

Check: Look for the specific loss of the butyric side chain elements. The transition

(loss of 60 Da,

References

-

Matsuda, F., et al. (2005).[1] Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography–electrospray ionization–tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note. [Link]

-

MassBank. (2020).[4] Mass Spectrum of Indole-3-butyric acid (ESI-). MassBank Record MSBNK-LCSB-LU092754. [Link]

-

Revelou, P.K., et al. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. ResearchGate/Journal of Chromatography A. [Link]

Sources

Technical Whitepaper: Solubility and Stability Profiling of 4-(3-formyl-1H-indol-1-yl)butanoic acid

This guide outlines a rigorous physicochemical profiling and stability protocol for 4-(3-formyl-1H-indol-1-yl)butanoic acid , a bifunctional indole scaffold. This compound is distinct from the plant hormone Indole-3-butyric acid (IBA); it features a formyl group at the C3 position and a butyric acid chain at the N1 position.

Executive Summary

4-(3-formyl-1H-indol-1-yl)butanoic acid (Predicted MW: 231.25 Da) represents a critical intermediate in the synthesis of indole-based therapeutics. Its structure contains two reactive functionalities—a C3-formyl group susceptible to oxidation and Schiff base formation, and an N1-butanoic acid tail governing pH-dependent solubility.

This guide provides a comprehensive technical framework for characterizing this New Chemical Entity (NCE). It prioritizes the identification of the oxidative degradation pathway (conversion to the di-acid) and establishes a pH-solubility profile to inform formulation and storage strategies. The protocols defined herein align with ICH Q1A (R2) guidelines for stability testing.

Physicochemical Profile (Theoretical & Predicted)

Before initiating wet-lab experiments, the following theoretical parameters must be established to guide solvent selection and chromatographic conditions.

| Parameter | Value (Predicted) | Structural Implication |

| Molecular Formula | C₁₃H₁₃NO₃ | Indole core + Formyl + Butyric Acid |

| Molecular Weight | ~231.25 g/mol | Small molecule, likely orally bioavailable range. |

| pKa (Acid) | ~4.6 – 4.8 | The carboxylic acid tail will be protonated at pH < 3.5 and ionized at pH > 5.5. |

| pKa (Base) | < -2.0 | The indole nitrogen is alkylated and non-basic; the carbonyl oxygen is weakly basic. |

| LogP | ~2.1 – 2.5 | Moderately lipophilic in acidic media; highly soluble in basic media (logD drops at pH > 5). |

| UV Max | ~245 nm, 290 nm | Typical indole absorption; the formyl conjugation may redshift the 290 nm band. |

Solubility Profiling Protocol

Intrinsic Solubility vs. pH

Because the compound contains a carboxylic acid, its solubility is strictly pH-dependent. The following "Shake-Flask" protocol is required to determine the intrinsic solubility (

Protocol:

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, 6.8, and 7.4.

-

Saturation: Add excess solid compound (~10 mg) to 2 mL of each buffer in amber glass vials (to prevent photodegradation).

-

Equilibration: Agitate at 25°C for 24 hours.

-

Filtration: Filter supernatant using a 0.45 µm PVDF filter (avoid nylon, which may bind indoles).

-

Analysis: Quantify filtrate concentration via HPLC-UV against a standard curve prepared in DMSO.

Expected Results:

-

pH 1.2: Low solubility (Protonated form, uncharged).

-

pH 6.8/7.4: High solubility (Ionized carboxylate form,

).

Organic Solvent Solubility

Determining solubility in processing solvents is crucial for synthesis and purification.

-

High Solubility (>50 mg/mL): DMSO, DMF (Aprotic polar).

-

Moderate Solubility: Methanol, Ethanol, Acetonitrile.

-

Low Solubility: Hexane, Heptane (Non-polar).

Stability Study Design (ICH Q1A Aligned)

The presence of the aldehyde group presents a specific stability risk: Autoxidation . The following stress testing protocol identifies degradation products.

Forced Degradation Workflow

Perform these stress tests on a 1 mg/mL solution (in Acetonitrile/Water).

| Stress Condition | Reagent/Condition | Duration | Target Degradant Mechanism |

| Oxidative | 3% H₂O₂ | 4 – 24 Hours | Critical: Oxidation of aldehyde (-CHO) to carboxylic acid (-COOH). |

| Acid Hydrolysis | 0.1 N HCl | 24 Hours | Decarboxylation (unlikely but possible); Indole polymerization. |

| Base Hydrolysis | 0.1 N NaOH | 24 Hours | Cannizzaro reaction (disproportionation of aldehyde). |

| Photolytic | UV / Vis Light (1.2M lux·h) | 24 – 48 Hours | Indole ring oxidation; Dimerization. |

| Thermal | 60°C | 7 Days | Accelerated oxidation; Decarboxylation. |

Degradation Pathway Visualization

The primary degradation risk is the conversion of the C3-formyl group to a carboxylic acid, resulting in 4-(3-carboxy-1H-indol-1-yl)butanoic acid (a dicarboxylic acid).

Caption: Predicted degradation pathways. The oxidative pathway (Blue to Red) is the primary stability concern for aldehyde-functionalized indoles.

Analytical Method Development (HPLC)

To accurately monitor stability, the analytical method must separate the parent aldehyde from the oxidative acid degradant.

Chromatographic Conditions:

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonated, sharpens peaks).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 290 nm (Specific to indole-aldehyde conjugation) and 254 nm.

-

Flow Rate: 1.0 mL/min.

Resolution Strategy: The oxidative degradant (di-acid) is more polar than the parent (aldehyde/acid). Under reverse-phase conditions (Acidic pH), the di-acid will elute earlier (lower Retention Time) than the parent aldehyde.

Handling and Storage Recommendations

Based on the functional group analysis and general indole stability data:

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is sensitive to aerobic oxidation.

-

Light Protection: Use amber vials strictly. Indoles are prone to photo-yellowing.

-

Solution Stability: Prepare solutions fresh. If storage is necessary, use DMSO stock solutions at -20°C. Avoid storing in basic aqueous buffers for extended periods to prevent Cannizzaro reactions or polymerization.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003.[1] Link

-

Sigma-Aldrich. Product Specification: Indole-3-carboxaldehyde (Related Structure Stability).Link

-

PubChem. Compound Summary: 4-(1H-indol-1-yl)butanoic acid (Structural Analog).Link

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 2024.[2] Link

Sources

The Indole Nucleus: A Technical Guide to Physicochemical Profiling for Modern Drug Discovery

Introduction: The Enduring Significance of the Indole Scaffold

The indole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and profound biological relevance.[1] From its presence in essential amino acids like tryptophan to its core role in neurotransmitters such as serotonin and melatonin, the indole nucleus is intricately woven into the fabric of life.[1] This inherent biological significance has inspired chemists to explore the vast chemical space of indole derivatives, leading to a plethora of approved drugs and promising clinical candidates for a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4][5]

The success of an indole-based drug candidate, however, hinges not only on its interaction with a biological target but also on a delicate balance of physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical physicochemical properties of novel indole-based compounds and the experimental methodologies to assess them.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly influences the developability of a drug candidate. Insufficient solubility can lead to poor absorption and erratic bioavailability, ultimately hindering clinical success. For indole-based compounds, which can range from highly crystalline to amorphous solids, a thorough understanding of their solubility is paramount. Two key types of solubility are assessed during drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for lead optimization and formulation development. The most common method for its determination is the shake-flask method .

Objective: To determine the equilibrium solubility of a novel indole-based compound in an aqueous buffer.

Materials:

-

Test indole compound (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Co-solvent (e.g., DMSO), if necessary for initial stock solution

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid indole compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (typically 25°C or 37°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (e.g., PBS or mobile phase).

-

Quantify the concentration of the dissolved indole compound using a validated HPLC-UV or LC-MS method with a standard curve.

-

Data Analysis: The concentration determined by HPLC or LC-MS represents the thermodynamic solubility of the compound under the specified conditions.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of the concentration at which a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method well-suited for early drug discovery to quickly assess the solubility of a large number of compounds. Nephelometry is a common technique for measuring kinetic solubility.

Objective: To rapidly assess the kinetic solubility of a library of novel indole-based compounds.

Materials:

-

Test indole compounds (as DMSO stock solutions, e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96- or 384-well microplates

-

Microplate nephelometer

-

Automated liquid handler (recommended for high-throughput)

Procedure:

-

Compound Plating:

-

Using an automated liquid handler, dispense serial dilutions of the indole compound DMSO stock solutions into the wells of a microplate.

-

-

Aqueous Buffer Addition:

-

Rapidly add a fixed volume of PBS (pH 7.4) to each well.

-

-

Incubation and Measurement:

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Measure the light scattering of each well using a microplate nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a control.

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.

Shake-Flask Method for LogP/LogD Determination

The traditional shake-flask method is the "gold standard" for determining LogP and LogD values.[6]

Objective: To determine the n-octanol/water partition coefficient (LogP) or distribution coefficient (LogD) of a novel indole-based compound.

Materials:

-

Test indole compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water or aqueous buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation:

-

Prepare pre-saturated n-octanol by shaking it with water or buffer for 24 hours and allowing the phases to separate.

-

Prepare pre-saturated water or buffer by shaking it with n-octanol.

-

-

Partitioning:

-

Dissolve a known amount of the indole compound in either the n-octanol or aqueous phase.

-

Add a known volume of the other phase to a centrifuge tube.

-

Vortex the mixture vigorously for a set period (e.g., 15-30 minutes) to ensure thorough mixing.

-

-

Phase Separation:

-

Centrifuge the tube to achieve a clear separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the indole compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Data Analysis:

-

LogP (for non-ionizable compounds): LogP = log10 ([Concentration]octanol / [Concentration]water)

-

LogD (for ionizable compounds at a specific pH): LogDpH = log10 ([Concentration]octanol / [Concentration]aqueous at pH)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

RP-HPLC provides a rapid and less material-intensive method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Objective: To estimate the LogP of a novel indole-based compound using RP-HPLC.

Materials:

-

Test indole compound

-

A set of reference compounds with known LogP values

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., a mixture of methanol or acetonitrile and water)

-

Data acquisition and analysis software

Procedure:

-

Standard Curve Generation:

-

Inject the reference compounds with known LogP values onto the HPLC system under isocratic conditions.

-

Record the retention time (tR) for each reference compound.

-

Determine the void time (t0) by injecting an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0.

-

Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the test indole compound under the same HPLC conditions.

-

Determine its retention time and calculate its capacity factor.

-

-

LogP Estimation:

-

Use the calibration curve to determine the LogP of the test compound from its calculated log(k) value.

-

Ionization Constant (pKa): The Influence of pH

The ionization constant (pKa) is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms. Since many indole-based compounds contain ionizable functional groups, their pKa values are crucial for predicting their solubility, absorption, and target binding, as these properties can be highly pH-dependent.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of an ionizable novel indole-based compound.

Materials:

-

Test indole compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation:

-

Dissolve a precise amount of the indole compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

-

Titration:

-

Place the sample solution on a magnetic stirrer and immerse the pH electrode.

-

For an acidic compound, titrate with the standardized strong base solution, adding small, precise volumes of the titrant.

-

For a basic compound, titrate with the standardized strong acid solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

UV-Spectrophotometric Method for pKa Determination

For compounds with a chromophore near the ionizable center, UV-spectrophotometry offers a sensitive and material-sparing method for pKa determination.

Objective: To determine the pKa of a UV-active, ionizable novel indole-based compound.

Materials:

-

Test indole compound

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent microplate

Procedure:

-

Spectrum Acquisition:

-

Prepare solutions of the indole compound at a constant concentration in each of the different pH buffers.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength where there is a significant difference in absorbance between the ionized and non-ionized forms.

-

Plot the absorbance at this wavelength against the pH of the buffers.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

Chemical Stability: Ensuring Integrity and Shelf-Life

The chemical stability of a drug candidate is a critical quality attribute that ensures its safety and efficacy over time. Stability studies are designed to evaluate how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is performed early in development to identify potential degradation products and establish degradation pathways.[7] This information is crucial for developing stability-indicating analytical methods.

Objective: To identify the degradation products and pathways of a novel indole-based compound under various stress conditions.

Conditions:

-

Acidic Hydrolysis: Treat the compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H2O2).

-

Thermal Degradation: Store the solid compound or a solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions or solid samples of the indole compound.

-

Expose the samples to the stress conditions for a defined period.

-

At various time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Use techniques like LC-MS to identify the structure of the degradation products.

Accelerated and Long-Term Stability Studies

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) to establish a re-test period for the drug substance or a shelf-life for the drug product.[1][3][8]

Objective: To determine the shelf-life and appropriate storage conditions for a novel indole-based drug substance.

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

-

Place at least three primary batches of the drug substance in the specified storage conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples.

-

Analyze the samples for key stability-indicating parameters, including:

-

Appearance

-

Assay (potency)

-

Purity (degradation products)

-

Moisture content

-

Physical properties (e.g., crystal form, particle size)

-

Data Evaluation: The data is evaluated to determine if any significant changes have occurred over time, which is used to establish the re-test period or shelf-life.

Data Presentation and Visualization

Table 1: Summary of Physicochemical Properties for a Hypothetical Novel Indole-Based Compound (IND-X)

| Physicochemical Property | Experimental Method | Result | Implication for Drug Development |

| Thermodynamic Solubility | Shake-Flask (PBS, pH 7.4, 25°C) | 15 µg/mL | Moderate solubility, may require formulation strategies to enhance bioavailability. |

| Kinetic Solubility | Nephelometry (PBS, pH 7.4) | > 200 µM | Good kinetic solubility, suitable for HTS assays. |

| Lipophilicity (LogD) | Shake-Flask (pH 7.4) | 2.8 | Optimal lipophilicity for good membrane permeability and absorption. |

| Ionization Constant (pKa) | Potentiometric Titration | 8.5 (basic) | Primarily ionized in the stomach, non-ionized in the intestine, favoring absorption in the latter. |

| Chemical Stability | Accelerated Stability (40°C/75%RH, 6 months) | No significant degradation observed | Good chemical stability under accelerated conditions, suggesting a favorable shelf-life. |

Diagrams

Caption: Workflow for physicochemical profiling of novel indole-based compounds.

Caption: Interplay between physicochemical properties and ADME processes.

Conclusion

The systematic evaluation of physicochemical properties is an indispensable component of modern drug discovery and development. For novel indole-based compounds, a class of molecules with immense therapeutic potential, a deep understanding of solubility, lipophilicity, ionization, and stability is crucial for navigating the complex journey from a promising hit to a successful drug. By employing the robust experimental protocols outlined in this guide, researchers can make more informed decisions, optimize their lead candidates effectively, and ultimately increase the probability of bringing new and impactful indole-based medicines to patients in need.

References

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC.

- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). RSC Publishing.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.

- A review on recent developments of indole-containing antiviral agents. (n.d.). PMC.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.

- From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. (n.d.). Mini-Reviews in Medicinal Chemistry.

- ICH. (n.d.). Quality Guidelines.

- ICH. (2010, February 2). Q1A(R2) Guideline.

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia MDPI.

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 3. database.ich.org [database.ich.org]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. biobostonconsulting.com [biobostonconsulting.com]

- 6. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

The Indole Alkaloid Frontier: Modern Discovery Workflows and Therapeutic Modalities

Executive Summary

Indole alkaloids represent one of the most structurally diverse and pharmacologically potent classes of secondary metabolites in nature. Characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, this privileged pharmacophore has historically yielded blockbuster therapeutics such as vincristine and reserpine. Today, the frontier of indole alkaloid discovery has shifted toward underexplored marine organisms and unique microbial extremophiles[1],[2]. This technical guide delineates the modern paradigms of indole alkaloid discovery—from mass spectrometry-guided isolation workflows to the elucidation of novel mechanisms of action in oncology and infectious diseases.

Biosynthetic Logic and Structural Diversity

The profound structural complexity of monoterpene indole alkaloids (MIAs) is governed by a highly conserved enzymatic cascade. The biogenesis begins with the decarboxylation of L-tryptophan to form tryptamine. Concurrently, the iridoid glucoside secologanin is synthesized via the MEP pathway. The pivotal, symmetry-breaking step is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) [3].

Understanding this biosynthetic causality is critical for researchers engaged in precursor-directed biosynthesis or metabolic engineering. By recognizing strictosidine as the universal precursor, scientists can map the downstream divergent pathways that yield thousands of complex scaffolds, including the clinically vital Catharanthus alkaloids (vindoline and catharanthine)[4].

Biosynthetic pathway of Monoterpene Indole Alkaloids (MIAs).

Advanced Extraction & Isolation Methodologies

Historically, the isolation of basic indole alkaloids relied on silica gel chromatography, which frequently resulted in the irreversible chemisorption and degradation of trace metabolites. Modern workflows have pivoted to liquid-liquid partition matrices, specifically High-Performance Countercurrent Chromatography (HPCCC) , guided by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)[4].

Protocol: LC-ESI-MS-Guided HPCCC Isolation of Trace Indole Alkaloids

This protocol establishes a self-validating system: by empirically determining the partition coefficient (

-

Step 1: Biphasic Solvent System Preparation

-

Action: Prepare a solvent system of n-hexane, n-butanol, and water in a 1:1:2 (v/v/v) ratio.

-

Causality: This specific volumetric ratio creates a stable biphasic system with a broad polarity window, accommodating both non-polar aglycones and polar glycosylated alkaloids.

-

-

Step 2: Ion-Pairing Optimization

-

Action: Add 0.5% trifluoroacetic acid (TFA) to the solvent mixture[4].

-

Causality: TFA acts as an ion-pairing reagent. It protonates the basic nitrogen atom of the indole ring, shifting the

of the target alkaloids into the optimal thermodynamic range (0.5–2.5) for countercurrent separation.

-

-

Step 3: LC-ESI-MS

Prediction (Self-Validation Step)-

Action: Perform a classical shake-flask experiment with the crude extract. Analyze the upper and lower phases via LC-ESI-MS to calculate the exact

for target masses (e.g., m/z 337 for vindoline derivatives)[4]. -

Causality: Pre-determining the

confirms that the target compound will elute within a predictable retention window, validating the solvent choice before consuming bulk extract.

-

-

Step 4: HPCCC Fractionation

-

Action: Load the lower aqueous phase as the mobile phase (head-to-tail mode). Inject the crude extract.

-

Causality: Because HPCCC uses no solid stationary phase, irreversible chemisorption is entirely eliminated, allowing for near 100% recovery of delicate novel alkaloids.

-

Mass spectrometry-guided HPCCC isolation workflow for indole alkaloids.

Structural Elucidation: The Synergy of NMR and HR-ESIMS

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides the exact mass and degrees of unsaturation, but it cannot distinguish between complex structural isomers or define stereocenters. Therefore, 2D Nuclear Magnetic Resonance (NMR) spectroscopy is strictly required to map the carbon-hydrogen framework.

For example, in the recent discovery of Legonimide , a novel alkaloid from Streptomyces sp. CT37, HR-ESIMS identified a molecular formula of C18H16N2O2[5]. However, it was the Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) NMR data that confirmed the presence of a rare linear imide motif connecting the indole frameworks[5]. Similarly, the elucidation of antibacterial bis(indol-3-yl)phenylmethane from Pseudomonas aeruginosa UWI-1 relied heavily on HMBC correlations to prove the linkage of two indole moieties to a central methyl carbon[6].

Pharmacological Profiling & Therapeutic Potential

The therapeutic potential of newly discovered indole alkaloids spans oncology, neurology, and infectious diseases. Recent bioprospecting of marine sponges, deep-sea fungi, and soil bacteria has yielded compounds with exceptional potency[1],[2].

Quantitative Pharmacological Data of Novel Indole Alkaloids

| Compound | Source Organism | Target / Biological Activity | Potency (IC₅₀ / MIC) |

| Compound 4o (Synthetic Deriv.) | Synthetic Indole Derivative | HDAC1 / HDAC6 Inhibition (Anti-tumor) | IC₅₀ = 1.16 nM (HDAC1)[7] |

| Saccharomonosporine A | Callyspongia siphonella (Marine Sponge) | PIM1 Kinase / Colon Cancer (HT29) | IC₅₀ = 3.5 µM[1] |

| Eurotinoids A–C | Eurotium sp. SCSIO F452 (Marine Fungus) | DPPH Radical Scavenging (Antioxidant) | IC₅₀ = 3.7–24.9 µM[2] |

| Legonimide | Streptomyces sp. CT37 (Soil Bacterium) | Antifungal (Candida albicans) | MIC₉₅ = 21.54 µg/mL[5] |

| Tris(1H-indol-3-yl) methylium | Pseudomonas aeruginosa UWI-1 | Antibacterial (Gram-positive pathogens) | High Potency (MIC < 32 µg/mL)[6] |

Mechanism of Action (MoA) Elucidation

To transition a novel indole alkaloid from a "hit" to a "lead" compound, researchers must define its precise Mechanism of Action (MoA). A prime example is Saccharomonosporine A , a marine-derived indole alkaloid that exhibits potent anti-proliferative activity against HT29 colon cancer cells[1].

Causality of Cell Death: Saccharomonosporine A acts as a selective kinase inhibitor targeting PIM1 [1]. PIM1 kinase is frequently overexpressed in malignancies and promotes survival by phosphorylating BAD (a pro-apoptotic protein), thereby inactivating it. By directly inhibiting PIM1, Saccharomonosporine A prevents the phosphorylation of BAD. The unphosphorylated BAD protein is then free to bind and neutralize Bcl-2 (an anti-apoptotic guardian). The neutralization of Bcl-2 relieves the blockade on the mitochondrial apoptosis pathway, triggering cancer cell death.

Mechanism of action for Saccharomonosporine A via PIM1 kinase inhibition.

References

1.3 - SciELO 2.4 - MDPI 3.6 - NIH / PubMed Central 4. 5 - NIH / PubMed Central 5.1 - ResearchGate 6. 7 - ResearchGate 7.2 - NIH / PubMed Central

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structure Elucidation of Novel Synthetic Indole Compounds: A Multi-Modal Analytical Paradigm

Executive Summary

The structural elucidation of novel synthetic indoles is a cornerstone of modern drug discovery. Due to the high reactivity of the indole core and the potential for complex regioisomerism, relying on a single analytical technique often leads to catastrophic downstream failures in lead optimization. This technical guide outlines a self-validating, multi-modal analytical workflow designed for researchers and drug development professionals. By integrating High-Resolution Mass Spectrometry (HRMS) fragmentation mechanics with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, we establish an orthogonal protocol where every structural assignment is independently verified.

The Indole Pharmacophore: Analytical Challenges

Indole is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous endogenous signaling molecules (e.g., serotonin) and FDA-approved therapeutics ()[1]. Because the electron-rich pyrrole ring is highly reactive—particularly at the C3 and C2 positions—synthetic functionalization often yields complex regioisomers, stereoisomers, and unexpected rearrangement products ()[2]. Elucidating these novel derivatives requires moving beyond simple 1D NMR; it demands a closed-loop system where exact mass, molecular formula, atomic connectivity, and spatial configuration continuously cross-validate one another.

The Self-Validating Elucidation Protocol

A robust analytical protocol must not rely on a single point of failure. The following step-by-step methodology ensures that every structural assignment is orthogonally verified, creating a self-validating data matrix.

Step-by-Step Methodology

Step 1: Purity Verification & Formula Generation (HRMS)

-

Action: Acquire HRMS data using Electrospray Ionization (ESI) or Electron Ionization (EI). Calibrate the instrument to achieve < 5 ppm mass accuracy.

-

Causality: Before any structural assignment, the exact mass must confirm the molecular formula. This establishes the Double Bond Equivalents (DBE), which dictates the expected number of rings and

-bonds. If the DBE does not match the proposed synthetic route, the compound is immediately flagged for unexpected rearrangements.

Step 2: Core Connectivity Mapping (1D NMR)

-

Action: Acquire

H, -

Causality:

H NMR establishes the number of proton environments. The indolic NH proton is highly deshielded (typically 8.0–12.0 ppm depending on hydrogen bonding) ()[3].

Step 3: Regiochemical Decoupling (2D NMR)

-

Action: Execute COSY, HSQC, and HMBC experiments.

-

Causality: The indole core contains critical quaternary carbons (C3a, C7a) that are invisible in

H and HSQC spectra. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool here; it detects 2-bond and 3-bond C-H couplings. For instance, an alkyl substituent at C3 will show distinct HMBC correlations bridging to C3a and C2, definitively differentiating it from a C2-substituted isomer.

Step 4: Absolute Configuration (X-Ray / NOESY)

-

Action: For chiral synthetic indoles, perform 2D NOESY/ROESY to determine relative stereochemistry through space (< 5 Å). If the compound is crystalline, proceed to single-crystal X-ray diffraction.

-

Causality: While NMR provides 2D connectivity, X-ray crystallography provides the definitive 3D spatial arrangement, serving as the final orthogonal validation of the proposed structure.

Fig 1. Self-validating multi-modal workflow for indole structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Dynamics

Mass spectrometry is not merely a tool for weighing molecules; the fragmentation patterns serve as a structural fingerprint. Under Electron Ionization (EI), the indole nucleus exhibits highly characteristic fragmentation cascades.

Mechanistic Fragmentation Pathways

-

Loss of Hydrogen Cyanide (HCN): A hallmark of unsubstituted or lightly substituted indoles is the ejection of HCN (-27 Da) from the molecular ion [M]

(m/z 117), resulting in a stable quinolinium or indenyl cation at m/z 90 ()[4]. This is often followed by the loss of a hydrogen radical to yield a characteristic m/z 89 fragment ()[5]. -

Cleavage of C3 Substituents: For indoles bearing aliphatic chains at the C3 position (e.g., 1H-Indole-3-propanal), fragmentation is dictated by the stability of the indole nucleus.

-cleavage and

Fig 2. Characteristic electron ionization (EI) mass fragmentation pathways of indoles.

Nuclear Magnetic Resonance (NMR): The Regiochemical Decoupler

While HRMS provides the pieces, NMR assembles the puzzle. The anisotropic effect of the indole's aromatic system causes distinct chemical shifts that are diagnostic of specific substitution patterns.

1D and 2D NMR Signatures

-

Proton (

H) NMR: The protons on the benzene ring (H-4 to H-7) typically resonate between 7.0 and 8.0 ppm. H-4 and H-7 often appear further downfield compared to H-5 and H-6 due to the electronic distribution of the fused bicyclic system ()[7]. -

Nitrogen-15 (

N) NMR: Often underutilized,

Data Presentation: Quantitative Analytical Tables

Table 1: Characteristic

| Position | Typical | Typical | Multiplicity ( | Structural Notes |

| N1 (NH) | 8.0 – 12.0 | N/A | Broad Singlet | Highly solvent and concentration dependent. |

| C2 | 6.5 – 7.2 | 124 – 126 | Doublet / Multiplet | Shifts downfield upon N-alkylation. |

| C3 | 6.4 – 6.6 | 102 – 104 | Doublet / Multiplet | Most electron-rich carbon; primary site of electrophilic attack. |

| C4 | 7.5 – 7.7 | 120 – 122 | Doublet | Deshielded relative to C5/C6. |

| C5 | 7.1 – 7.3 | 121 – 123 | Triplet / Multiplet | - |

| C6 | 7.0 – 7.2 | 119 – 121 | Triplet / Multiplet | - |

| C7 | 7.3 – 7.5 | 111 – 113 | Doublet | Deshielded relative to C5/C6. |

| C3a | N/A | 127 – 129 | N/A (Quaternary) | Crucial for HMBC correlations from C3 substituents. |

| C7a | N/A | 135 – 137 | N/A (Quaternary) | Crucial for HMBC correlations from N1 and C7. |

Table 2: Diagnostic MS Fragment Ions for Indole Derivatives

| Fragment Ion (m/z) | Origin / Cleavage Pathway | Diagnostic Value |

| 117 | [M] | Confirms base scaffold presence. |

| 130 | Indolyl-methyl cation | Strong indicator of C3-aliphatic substitution ( |

| 90 | [M - HCN] | Confirms intact pyrrole ring capable of HCN ejection. |

| 89 | [M - HCN - H | Characteristic stable core fragment post-HCN loss. |

Conclusion

The structural elucidation of novel synthetic indoles cannot be achieved through a fragmented analytical approach. By integrating the exact mass and fragmentation mechanics of HRMS with the spatial and regiochemical precision of multidimensional NMR (including

References

-

[1] Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Source: MDPI. URL:[Link]

-

[2] Title: A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Source: Current Drug Discovery Technologies (PubMed). URL:[Link]

-

[5] Title: Study of Mass Spectra of Some Indole Derivatives. Source: American Journal of Analytical Chemistry. URL:[Link]

-

[8] Title: Synthesis and NMR spectra of [15N]indole. Source: Chemistry of Heterocyclic Compounds. URL:[Link]

-

[4] Title: Mass spectrometry of simple indoles. Source: ACS Publications. URL:[Link]

-

[7] Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: ESA-IPB. URL:[Link]

-

[3] Title: Synthesis and structure elucidation of new 3,5-dihydro-4H-pyrimido.... Source: Arabian Journal of Chemistry. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arabjchem.org [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Novel Indole Derivatives

Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile chemical reactivity have made it a cornerstone in the design of novel therapeutics targeting a wide range of biological pathways.[1] From anticancer agents that modulate protein kinases and tubulin polymerization to inhibitors of enzymes involved in neurodegenerative diseases, the therapeutic potential of indole derivatives is immense and continues to expand.[1] The structural versatility of the indole ring allows for fine-tuning of pharmacological properties, leading to the discovery of compounds with enhanced efficacy and improved safety profiles.[1]

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid evaluation of large chemical libraries against specific biological targets.[2][3] For novel indole derivatives, HTS provides a powerful engine for identifying initial "hits" that can be further optimized into lead compounds. The success of any HTS campaign, however, is critically dependent on the design and implementation of robust, sensitive, and reproducible assays.[4] This guide provides a comprehensive overview of key HTS assay formats and detailed protocols tailored for the screening of novel indole derivatives, with a focus on biochemical and cell-based approaches.

Pillar 1: Foundational Principles of HTS Assay Design for Indole Derivatives

The selection of an appropriate HTS assay is a pivotal decision that influences the entire drug discovery cascade. The choice between a biochemical (cell-free) and a cell-based assay format is a primary consideration, each offering distinct advantages and limitations.

Biochemical Assays: Isolating the Target Interaction

Biochemical assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the interaction of a test compound with its intended target.[4][5] This reductionist approach provides a clear, unambiguous readout of direct target engagement, which is invaluable for establishing structure-activity relationships (SAR).[5] For indole derivatives targeting specific enzymes like kinases or dioxygenases, biochemical assays are often the first line of screening.[6]

Key Advantages of Biochemical Assays:

-

Direct Target Interaction: Unambiguously measures the effect of the compound on the purified target.

-

High Throughput: Generally more amenable to miniaturization and automation.[5]

-

Mechanistic Insights: Facilitates the determination of inhibition constants (IC50, Ki) and the elucidation of the mechanism of action.

Causality in Experimental Design: The purity of the target protein and the choice of substrate are critical. Impurities can lead to artifacts and false positives. For kinase assays, for instance, using a specific peptide substrate is crucial for ensuring the measured activity is indeed from the kinase of interest.

Cell-Based Assays: A Window into Cellular Function

Cell-based assays employ living cells to assess the effect of a compound on a biological pathway or cellular phenotype.[5][7] These assays offer a more physiologically relevant context, as they account for factors such as cell permeability, metabolism, and potential off-target effects that are absent in biochemical assays.[8] For indole derivatives intended to modulate complex cellular processes like signal transduction, gene expression, or cell viability, cell-based assays are indispensable.[4][7]

Key Advantages of Cell-Based Assays:

-

Physiological Relevance: Provides insights into a compound's activity in a living system.[5]

-

Assessment of Cellular Effects: Measures downstream functional consequences of target engagement.

-

Early Indication of Bioavailability and Toxicity: Can provide preliminary information on a compound's ability to cross cell membranes and its potential cytotoxic effects.[7]

Causality in Experimental Design: The choice of cell line is paramount. A cell line that endogenously expresses the target of interest at a relevant level is ideal. Overexpression systems can sometimes lead to artifacts. It is also crucial to perform counter-screens to rule out non-specific cytotoxicity.

Pillar 2: Assay Technologies and Detection Methods

The selection of the detection technology is as critical as the choice of the assay format. Modern HTS relies heavily on fluorescence, luminescence, and label-free detection methods due to their sensitivity, robustness, and amenability to automation.[2][9]

Fluorescence-Based Assays

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and versatility.[9] They encompass a range of techniques, including:

-

Fluorescence Intensity (FI): The simplest format, where an increase or decrease in fluorescence intensity is measured.

-

Fluorescence Polarization (FP): Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a homogenous assay format ideal for studying molecular interactions.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A powerful technique that combines time-resolved fluorescence with FRET.[10] It offers a high signal-to-background ratio and is less susceptible to interference from fluorescent compounds.[10][11]

Diagram: TR-FRET Principle in a Kinase Assay

Caption: TR-FRET assay principle for screening kinase inhibitors.

Luminescence-Based Assays

Luminescence-based assays are renowned for their exceptional sensitivity and wide dynamic range, as they measure emitted light from a chemical or enzymatic reaction, resulting in very low background signals.[12]

-

Flash Luminescence: Characterized by a rapid emission of light over a short period.

-

Glow Luminescence: Produces a stable, long-lasting light signal, which is more convenient for HTS applications.

A prominent example is the Kinase-Glo® assay, which quantifies the amount of ATP remaining in a solution after a kinase reaction.[13] A lower ATP level, and thus lower luminescence, indicates higher kinase activity.[13]

Diagram: Luminescence-Based Kinase Assay Workflow

Caption: A typical workflow for a luminescence-based kinase assay.

Label-Free Assays

Label-free technologies are gaining traction as they circumvent the need for modified substrates or antibodies, which can sometimes interfere with the biological interaction being studied. These methods directly measure the intrinsic properties of the molecules.

-

Mass Spectrometry (MS): Desorption Electrospray Ionization (DESI)-MS, for example, allows for the rapid and direct analysis of enzymatic reactions from microplates, providing a label-free readout of substrate consumption and product formation.[14]

Data Presentation: Comparison of HTS Assay Technologies

| Feature | Fluorescence Assays | Luminescence Assays | Label-Free (MS) Assays |

| Principle | Measures light emission after excitation | Measures light from a chemical/enzymatic reaction | Measures mass-to-charge ratio of analytes |

| Sensitivity | High to Very High | Very High to Exceptional | High |

| Throughput | High to Ultra-High | High to Ultra-High | Moderate to High |

| Compound Interference | Potential for fluorescent compounds | Lower potential for interference | Minimal |

| Reagent Cost | Moderate to High | High | Low (no labels) to High (instrumentation) |

| Common Applications | Kinase assays, GPCRs, Immunoassays | Kinase assays, Reporter gene assays, Viability | Enzymatic assays, Binding assays |

Pillar 3: Detailed Protocols and Methodologies

The following protocols are provided as templates and should be optimized for the specific target and compound library being screened.

Protocol 1: Biochemical TR-FRET Assay for a Novel Indole Derivative as a Kinase Inhibitor

Objective: To determine the in vitro inhibitory activity of novel indole derivatives against a specific protein kinase using a TR-FRET-based assay.

Materials:

-

Purified recombinant kinase

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

LanthaScreen® Eu-anti-phosphopeptide antibody (donor)

-

Streptavidin-conjugated fluorophore (e.g., XL665 or DyLight™ 650) (acceptor)

-

Indole derivative library dissolved in 100% DMSO

-

Low-volume 384-well assay plates (e.g., Corning 384-well low-volume non-binding surface plates)

-

Plate reader capable of TR-FRET measurements

Step-by-Step Methodology:

-

Compound Plating:

-

Prepare serial dilutions of the indole derivatives in 100% DMSO.

-

Using an acoustic liquid handler, dispense 20-50 nL of each compound dilution into the assay plate.

-

Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

-

Enzyme and Substrate Preparation:

-

Prepare a 2X kinase solution in assay buffer.

-

Prepare a 2X biotinylated peptide substrate and ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

-

Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute).

-

Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the reaction for 60-90 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Prepare a 2X detection solution containing the Eu-labeled antibody and the streptavidin-conjugated acceptor in TR-FRET dilution buffer.

-

Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Normalize the data to the positive and negative controls and plot the dose-response curves to determine the IC50 values for the active indole derivatives.

-

Self-Validation System: The inclusion of a known inhibitor as a positive control and DMSO as a negative control on every plate is essential for quality control and data normalization. A Z'-factor calculation should be performed to assess the robustness of the assay.

Protocol 2: Cell-Based Luciferase Reporter Assay for Modulators of a Signaling Pathway

Objective: To identify novel indole derivatives that modulate a specific signaling pathway by measuring the activity of a luciferase reporter gene under the control of a pathway-responsive promoter.[2]

Materials:

-